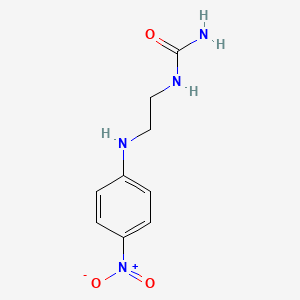

4-Nitrophenyl aminoethylurea

Description

Contextualizing 4-Nitrophenyl Aminoethylurea within Contemporary Organic and Materials Chemistry Research

4-Nitrophenyl aminoethylurea, while known for its application as a direct dye in cosmetic formulations, possesses a chemical structure that lends itself to more advanced research pursuits. ncsu.edueuropa.eu The molecule's significance in a research context can be understood by dissecting its key functional components: the nitrophenyl group and the urea (B33335) backbone.

The nitrophenyl group is a well-established electron-withdrawing moiety in organic chemistry. Its presence can activate the aromatic ring for nucleophilic aromatic substitution, making it a valuable precursor for the synthesis of more complex molecules. tandfonline.com Furthermore, the nitro group itself can be readily reduced to an amine, providing a reactive handle for further functionalization. This transformative potential is a cornerstone of synthetic strategy, allowing for the construction of diverse molecular libraries.

The urea functional group is of paramount importance in the field of supramolecular chemistry. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This capacity for forming strong and directional hydrogen bonds is the basis for creating self-assembling molecular systems, such as tapes, rosettes, and other complex architectures. acs.org These supramolecular assemblies are at the forefront of materials science, with potential applications in areas like molecular sensing, catalysis, and the development of "smart" materials. The combination of a nitrophenyl unit with a urea group, as seen in derivatives like N,N'-bis(4-nitrophenyl)urea, has been shown to be particularly effective for the recognition of anions. tandfonline.com

While direct and extensive research focusing solely on 4-Nitrophenyl aminoethylurea in advanced materials or complex organic synthesis is not widely documented, its constituent parts suggest a high potential for such applications. The compound can be viewed as a valuable building block, or "scaffold," from which more elaborate structures with specific functions can be constructed. For instance, the terminal urea can be used to anchor the molecule to surfaces or to other molecules through hydrogen bonding, while the nitrophenyl group can be chemically modified to tune the electronic or recognition properties of the resulting material.

| Property | Value | Source |

| Molecular Formula | C9H12N4O3 | solubilityofthings.com |

| Molecular Weight | 224.22 g/mol | solubilityofthings.comuodiyala.edu.iq |

| IUPAC Name | 2-(4-nitroanilino)ethylurea | solubilityofthings.com |

| CAS Number | 27080-42-8 | ugent.be |

Broad Research Trajectories and Emerging Future Directions for 4-Nitrophenyl Aminoethylurea Studies

The future research landscape for 4-Nitrophenyl aminoethylurea and its derivatives is likely to be shaped by the ongoing advancements in organic and materials chemistry. The inherent properties of its functional groups point toward several promising research trajectories.

In Materials Science , a significant future direction lies in the development of novel supramolecular polymers. The ureidopyrimidinone (UPy) moiety, a related urea-based structure, is a well-known building block for creating self-healing and responsive materials due to its strong and specific quadruple hydrogen bonding. ugent.be By analogy, the urea group in 4-Nitrophenyl aminoethylurea could be exploited to create polymers with interesting mechanical and dynamic properties. The nitrophenyl group could be used to introduce photoresponsive or redox-active behavior into these materials.

Another emerging area is the design of molecular sensors . The combination of a hydrogen-bonding urea group and a chromophoric nitrophenyl group is a classic design for colorimetric anion sensors. acs.org Future research could focus on modifying the 4-Nitrophenyl aminoethylurea scaffold to create highly selective and sensitive sensors for environmentally or biologically important anions.

In Organic and Medicinal Chemistry , the focus is likely to be on using 4-Nitrophenyl aminoethylurea as a starting material for the synthesis of bioactive compounds. Urea derivatives are a common feature in many pharmaceuticals due to their ability to interact with biological targets through hydrogen bonding. nih.govontosight.ainih.gov The secondary amine and the potential for modification of the nitrophenyl group provide ample opportunities for creating libraries of new compounds for drug discovery programs. Research into related nitrophenyl-containing heterocyclic compounds, such as triazoles, has already shown promise in developing new therapeutic agents. ncsu.edu

| Research Area | Potential Application of 4-Nitrophenyl Aminoethylurea | Related Research Findings |

| Supramolecular Chemistry | Building block for anion recognition and self-assembling materials. | N,N'-bis(4-nitrophenyl)urea is an effective anion binder. tandfonline.comacs.org |

| Materials Science | Precursor for functional polymers and "smart" materials. | Ureidopyrimidinone (UPy) motifs are used to create self-healing polymers. ugent.be |

| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. | Urea derivatives are prevalent in modern drug discovery. nih.govnih.gov |

| Molecular Sensing | Core structure for the design of colorimetric sensors. | Nitrophenyl thiourea (B124793) derivatives have been used as colorimetric anion sensors. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroanilino)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c10-9(14)12-6-5-11-7-1-3-8(4-2-7)13(15)16/h1-4,11H,5-6H2,(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYWOOVHUFSZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCNC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873916 | |

| Record name | 1-(2-Ureidoethylamino)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27080-42-8 | |

| Record name | 1-(2-Ureidoethylamino)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27080-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(p-Nitroanilino)ethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027080428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ureidoethylamino)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[(4-nitrophenyl)amino]ethyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL AMINOETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G48T8PRLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Nitrophenyl Aminoethylurea

Design and Execution of Synthetic Pathways for 4-Nitrophenyl Aminoethylurea and Its Analogs

The construction of 4-Nitrophenyl aminoethylurea and related compounds can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and the ability to generate diverse chemical libraries.

Strategies Employing Electrochemical Reduction of Nitro Precursors

The synthesis of aromatic amines from their corresponding nitro compounds is a fundamental transformation in organic chemistry. Electrochemical methods offer a green and efficient alternative to traditional chemical reductants. The process for synthesizing the amino precursor to 4-Nitrophenyl aminoethylurea involves the controlled electrochemical reduction of a suitable 4-nitrophenyl derivative.

The electrochemical reduction of 4-nitrophenol (B140041), a related nitroaromatic compound, has been studied in dimethylformamide (DMF) at gold microdisk electrodes. The initial step involves the reduction of the 4-nitrophenol to its radical anion, which is then rapidly protonated by the parent molecule to form a radical species. Further reduction of this intermediate ultimately leads to the formation of the corresponding aminophenol. A similar mechanistic pathway can be envisioned for the reduction of a 4-nitrophenyl precursor bearing an ethylurea (B42620) side chain. The electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group has been demonstrated on electrode surfaces, typically showing an irreversible reduction peak in cyclic voltammetry. This transformation is a key step in creating the arylamine necessary for the final urea (B33335) structure.

The general strategy involves a two-step process:

Electrochemical Reduction: A precursor molecule containing the 4-nitrophenyl group is subjected to electrochemical reduction to convert the nitro group (-NO₂) into an amino group (-NH₂).

Urea Formation: The newly formed aromatic amine can then be reacted with a suitable reagent to install the aminoethylurea sidechain, if not already present in the precursor.

The efficiency of the electrochemical reduction is dependent on factors such as the electrode material, solvent system, and applied potential.

Table 1: Electrochemical Reduction Conditions for Nitroaromatic Compounds

| Nitroaromatic Compound | Electrode | Solvent/Electrolyte | Key Findings |

| 4-Nitrophenol | Gold microdisk | Dimethylformamide (DMF) | Reduction proceeds via a radical anion intermediate. The mechanism shows temperature dependency. |

| 4-Nitrophenyl group (general) | Modified electrodes | Aqueous KCl | Irreversible reduction to 4-aminophenyl group is observed. |

| 4-Nitrophenol | Silver, Gold | Aqueous, pH 2.0 | High electrocatalytic activity for 4-nitrophenol reduction with low hydrogen evolution. |

Isocyanate-Based Coupling Reactions for the Construction of Urea Moieties

A widely employed and versatile method for the synthesis of ureas involves the reaction of an isocyanate with an amine. In the context of 4-Nitrophenyl aminoethylurea, this can be approached in two primary ways:

Route A: Reaction of 4-nitrophenyl isocyanate with ethylenediamine (B42938). This would directly yield the target molecule.

Route B: Reaction of an N-Boc protected ethylenediamine with 4-nitrophenyl isocyanate, followed by deprotection of the Boc group.

The synthesis of aryl isocyanates, such as 4-nitrophenyl isocyanate, is often achieved through the reaction of the corresponding amine (4-nitroaniline) with phosgene (B1210022) or a phosgene equivalent like triphosgene. The resulting 4-nitrophenyl isocyanate is a reactive intermediate that readily couples with primary or secondary amines to form the urea linkage. The reaction is typically carried out in an inert solvent at room temperature and does not require a base. An electron-withdrawing group, such as the nitro group on the phenyl ring, increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles.

The general procedure for the synthesis of a diaryl urea from an aryl amine and an aryl isocyanate involves dissolving the isocyanate in a suitable solvent, such as acetone, and then adding the amine. The reaction proceeds to completion, often affording the urea product in good yield and purity.

Table 2: Synthesis of Diaryl Ureas from Aryl Isocyanates

| Aryl Isocyanate | Amine | Solvent | Key Features |

| 4-Nitrophenyl isocyanate | 4-[4-aminophenoxy]-N-methylpyridine-2-carboxamide | Acetone | Good yield and purity of the corresponding diaryl urea. |

| General Aryl Isocyanates | Primary or Secondary Amines | Various | The reactivity of the isocyanate is enhanced by electron-withdrawing substituents on the aryl ring. |

Advanced Syntheses Utilizing Activated Building Blocks for Urea-Containing Compound Libraries

The generation of chemical libraries for drug discovery and other applications often requires synthetic methods that are amenable to parallel synthesis and diversification. The use of activated building blocks is a cornerstone of this approach. For the synthesis of urea-containing compounds, 4-nitrophenyl carbamates serve as excellent activated precursors.

A facile, one-pot, two-step synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives has been demonstrated. These building blocks can then be utilized in the parallel solution-phase synthesis of a library of urea-containing compounds. The synthesis of these activated building blocks starts from N-Fmoc-protected amino mesylates, which are converted to the corresponding azides and then reacted with 4-nitrophenyl chloroformate.

The resulting 4-nitrophenyl carbamate (B1207046) is an activated species that readily reacts with amines to form ureas, releasing 4-nitrophenol as a byproduct. This reaction is generally clean and proceeds under mild conditions. For instance, treatment of these carbamates with linear or cyclic amines at room temperature yields the corresponding azido (B1232118) ureas in quantitative yields. Subsequent reduction of the azide (B81097) group, for example by catalytic hydrogenation, provides a primary amine that can be further functionalized. This strategy allows for the introduction of diversity at multiple points in the molecular scaffold.

Table 3: Synthesis of Amino Ureas from Activated Carbamate Building Blocks

| Activated Building Block | Amine | Reaction Conditions | Subsequent Transformation |

| 4-Nitrophenyl 2-azidoethylcarbamate derivatives | Linear or cyclic amines | Room temperature | Catalytic hydrogenation (e.g., 10% Pd/C, H₂) of the resulting azido urea to the corresponding amino urea. |

| 4-Nitrophenyl-N-benzylcarbamate | Various amines | Dichloromethane, triethylamine | Hydrogenolysis of the N-benzyl urea to the monosubstituted urea. |

Mechanistic Investigations of Reactions Involving 4-Nitrophenyl Aminoethylurea and Related Structures

Understanding the mechanisms of reactions involving 4-Nitrophenyl aminoethylurea is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological environments.

Elucidation of Aminolysis Reaction Mechanisms and Kinetics

Aminolysis is a chemical reaction where a molecule is split by reaction with an amine. The urea functionality in 4-Nitrophenyl aminoethylurea can undergo aminolysis, although it is generally a stable linkage. More relevant to its synthesis and potential reactions are the aminolysis of activated precursors like 4-nitrophenyl carbamates and related esters.

Kinetic studies of the aminolysis of 4-nitrophenyl esters with a series of alicyclic secondary amines have been conducted in aqueous solution. These reactions are typically followed spectrophotometrically by monitoring the release of the 4-nitrophenoxide ion. The plots of the observed pseudo-first-order rate coefficients (kobsd) versus the amine concentration can provide insights into the reaction mechanism. Linear plots suggest a simple bimolecular reaction, while non-linear plots can indicate a more complex mechanism, possibly involving a change in the rate-determining step or the participation of a second amine molecule as a general base catalyst.

For the aminolysis of many 4-nitrophenyl esters, the reaction is proposed to proceed through a zwitterionic tetrahedral addition intermediate (T±). The Brønsted-type plot (log kN vs. amine pKa) is a valuable tool for elucidating the mechanism. A linear Brønsted plot with a slope (β) between 0 and 1 is often indicative of a concerted or stepwise mechanism with the formation of the tetrahedral intermediate being the rate-determining step. For example, the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates shows a linear Brønsted-type plot with a β value of 0.26, suggesting that the formation of the tetrahedral intermediate is the rate-determining step.

Table 4: Kinetic Data for Aminolysis of 4-Nitrophenyl Esters

| Substrate | Amines | Key Kinetic Findings | Proposed Mechanism |

| Phenyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | Linear Brønsted-type plot with β = 0.25. | Rate-determining formation of a tetrahedral intermediate. |

| Methyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | Non-linear plots of kobsd vs. [amine]. | Stepwise mechanism with a tetrahedral intermediate. |

| Phenyl and 4-nitrophenyl chlorothionoformates | Secondary alicyclic amines | Linear Brønsted-type plots with β = 0.26. | Rate-determining formation of a zwitterionic tetrahedral intermediate. |

Exploration of Catalytic Transformation Pathways for Structural Modification

The structure of 4-Nitrophenyl aminoethylurea offers several sites for catalytic transformation, with the nitro group being a primary target for modification. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds to the corresponding anilines.

The catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been demonstrated using a stabilized palladium nanoparticle catalyst in a micro-flow reactor. The reaction proceeds selectively to the corresponding primary amine. Kinetic analysis of this reaction suggests a surface-catalyzed mechanism. Similarly, the nitro group of 4-Nitrophenyl aminoethylurea can be selectively reduced to an amino group via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as the catalyst. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can dramatically alter the electronic properties and reactivity of the molecule. The resulting aminophenyl derivative can then be used in further synthetic elaborations, such as acylation or sulfonylation reactions.

The catalytic hydrogenation of aromatic nitro compounds is an industrially important reaction. The use of noble metal catalysts (e.g., Pd, Pt) or other transition metal catalysts (e.g., Ni, Co) is common. The selectivity of the hydrogenation can sometimes be an issue, with the potential for the formation of intermediates such as hydroxylamines, and azo or azoxy compounds. However, under optimized conditions, high yields of the desired aniline (B41778) can be achieved.

Table 5: Catalytic Hydrogenation of Nitroaromatic Compounds

| Nitroaromatic Substrate | Catalyst | Reductant | Key Outcome |

| N-4-nitrophenyl nicotinamide | Stabilized Pd nanoparticles | H₂ | Quantitative chemoselective conversion to the primary amine. |

| Azido ureas (with 4-nitrophenyl group) | 10% Pd/C | H₂ | Reduction of the azide to an amine. |

| General aromatic nitro compounds | Noble metal, Ni, or Co catalysts | H₂ | Addition of vanadium compounds can suppress the formation of hydroxylamine (B1172632) intermediates. |

| Nitrobenzene | Au₃₆(SR)₂₄ clusters | H₂ | Exclusive formation of p-aminophenol with ~100% selectivity. |

Systematic Derivatization Strategies and Functional Group Interconversions on the 4-Nitrophenyl Aminoethylurea Scaffold

The 4-Nitrophenyl aminoethylurea scaffold serves as a versatile platform for the synthesis of a variety of derivatives through systematic derivatization strategies. The primary focus of these modifications is the terminal urea nitrogen, which allows for the introduction of diverse substituents, thereby modulating the compound's chemical and biological properties.

A key derivatization strategy involves the reaction of N-{2-[(4-nitrophenyl)amino]ethyl}urea with various isocyanates (RNCO) or carbamoylimidazoles (RNHCOIm). This reaction, typically conducted at room temperature, leads to the formation of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea derivatives. This approach allows for the systematic introduction of a wide range of functional groups at the terminal urea position, including alkyl, aryl, and heterocyclic moieties. researchgate.net

The synthesis of these derivatives is a part of the broader exploration of nitroaryl urea compounds for their potential biological activities. researchgate.net The following table details the synthesis of several derivatives based on the 4-Nitrophenyl aminoethylurea scaffold.

| Derivative | Reagent (RNCO or RNHCOIm) | R Group |

| 5a | Phenyl isocyanate | Phenyl |

| 5b | 4-Chlorophenyl isocyanate | 4-Chlorophenyl |

| 5c | 4-Fluorophenyl isocyanate | 4-Fluorophenyl |

| 5d | Cyclohexyl isocyanate | Cyclohexyl |

Another significant transformation of a related scaffold involves the synthesis of imidazoline (B1206853) derivatives. While not a direct derivatization of the terminal urea, it demonstrates the chemical versatility of the core structure. For instance, reaction with cyanogen (B1215507) bromide (BrCN) in refluxing methanol (B129727) can lead to cyclization, forming an imidazolidine (B613845) ring system. researchgate.net Further reaction of the resulting intermediate with an isocyanate can then introduce a carboxamide group. This highlights the potential for more complex functional group interconversions on the broader scaffold. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Nitrophenyl Aminoethylurea Systems

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

High-resolution spectroscopic methods are indispensable for providing a detailed picture of the molecular structure, chemical environment, and dynamic behavior of 4-nitrophenyl aminoethylurea.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 4-nitrophenyl aminoethylurea, ¹H and ¹³C NMR would provide critical information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-nitrophenyl aminoethylurea is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring, the methylene (-CH₂-) protons of the ethyl chain, and the protons of the amine (-NH-) and urea (B33335) (-NH-C(O)-NH₂) moieties. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons adjacent to the amino groups would resonate at different chemical shifts, influenced by their proximity to the aromatic ring and the urea group. The NH protons would present as broad signals, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the nitrophenyl ring, with the carbon atom attached to the nitro group being significantly deshielded. The two methylene carbons would also have characteristic chemical shifts, as would the carbonyl carbon of the urea group, which typically resonates in the range of δ 150-170 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-Nitrophenyl Aminoethylurea

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to NO₂) | 8.0 - 8.2 | Doublet |

| Aromatic CH (meta to NO₂) | 6.7 - 6.9 | Doublet |

| Ar-NH-CH₂ | 3.4 - 3.6 | Triplet |

| CH₂-NH-C(O) | 3.2 - 3.4 | Triplet |

| Ar-NH | 5.0 - 6.0 | Broad Singlet |

| C(O)-NH-CH₂ | 5.5 - 6.5 | Broad Singlet |

| C(O)-NH₂ | 4.5 - 5.5 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-Nitrophenyl Aminoethylurea

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Urea) | 158 - 162 |

| C-NO₂ | 145 - 150 |

| C-NH | 140 - 145 |

| Aromatic CH (ortho to NO₂) | 125 - 130 |

| Aromatic CH (meta to NO₂) | 110 - 115 |

| Ar-NH-CH₂ | 42 - 46 |

| CH₂-NH-C(O) | 40 - 44 |

Note: These are predicted values and may vary based on the computational method and basis set used.

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy for Conformational and Electronic Insights

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups, bonding, and electronic transitions within the 4-nitrophenyl aminoethylurea molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of 4-nitrophenyl aminoethylurea would be characterized by absorption bands corresponding to the various functional groups present. Key vibrational modes would include:

N-H stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the amine and urea N-H groups.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl group of the urea moiety.

NO₂ stretching: Strong symmetric and asymmetric stretching vibrations for the nitro group, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Computational chemistry can be used to calculate the vibrational frequencies of 4-nitrophenyl aminoethylurea, which can aid in the assignment of experimental IR and Raman spectra. esisresearch.orgresearchgate.net

UV-Visible Spectroscopy: The electronic spectrum of 4-nitrophenyl aminoethylurea is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, leads to a significant charge-transfer character in the electronic transitions. Typically, p-nitroaniline and its derivatives exhibit a strong absorption band in the UV-Vis region, often around 350-420 nm, corresponding to a π-π* transition with intramolecular charge transfer character. The exact position and intensity of the absorption maximum would be influenced by the solvent polarity. researchgate.netresearchgate.netnist.govspectrabase.com

Interactive Data Table: Key Vibrational Frequencies for 4-Nitrophenyl Aminoethylurea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Urea) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Urea) | Stretching | 1650 - 1700 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1350 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 4-nitrophenyl aminoethylurea through precise mass measurement of its molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal detailed fragmentation patterns, providing valuable structural information.

The molecular formula of 4-nitrophenyl aminoethylurea is C₉H₁₂N₄O₃, with a monoisotopic mass of approximately 224.0909 Da. HRMS would be able to confirm this mass with high accuracy.

The fragmentation of substituted phenylureas upon electron ionization or electrospray ionization typically involves characteristic bond cleavages. For 4-nitrophenyl aminoethylurea, key fragmentation pathways would likely include:

Cleavage of the C-N bond between the ethyl chain and the aromatic ring.

Fragmentation within the ethylurea (B42620) side chain.

Loss of the nitro group or parts of it.

Analysis of the fragmentation patterns of related substituted para-phenylenediamine quinones has revealed characteristic losses of substituted groups and carbonyl moieties, providing a basis for interpreting the mass spectrum of 4-nitrophenyl aminoethylurea. nih.gov General fragmentation pathways for protonated substituted ureas have also been proposed, which can serve as a guide for predicting the fragmentation of the target molecule. researchgate.net

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 4-Nitrophenyl Aminoethylurea

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 225.0982 |

| [M+Na]⁺ | 247.0801 |

| [M+K]⁺ | 263.0540 |

Note: These predictions are based on the elemental composition and common adducts observed in electrospray ionization mass spectrometry.

X-ray Crystallography and Solid-State Structural Elucidation of 4-Nitrophenyl Aminoethylurea and Its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4-nitrophenyl aminoethylurea itself is not currently available in public databases, the analysis of related structures provides insight into the likely solid-state conformation.

For instance, the crystal structures of various N,N'-substituted thioureas and their metal complexes have been extensively studied, revealing details about their molecular geometries and hydrogen bonding networks. nih.gov Similarly, the crystal structures of other substituted 1,2,4-triazolo derivatives have been determined, offering a basis for comparison. mdpi.com The study of 5-arylimino-1,3,4-thiadiazole derivatives has also provided valuable crystallographic data on related heterocyclic systems. nih.gov

In a hypothetical crystal structure of 4-nitrophenyl aminoethylurea, one would expect to observe significant intermolecular hydrogen bonding involving the N-H groups of the urea and amine moieties, as well as the oxygen atoms of the nitro and carbonyl groups. These interactions would play a crucial role in dictating the packing of the molecules in the crystal lattice.

Advanced Chiroptical Spectroscopy for Chiral Derivatives (if applicable for synthesized chiral analogs)

The parent molecule, 4-nitrophenyl aminoethylurea, is achiral. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, if chiral derivatives of 4-nitrophenyl aminoethylurea were to be synthesized, for example, by introducing a chiral center into the ethylamino portion of the molecule or by derivatizing the urea moiety with a chiral auxiliary, then advanced chiroptical spectroscopy would become a vital tool for their characterization.

Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) could be used to:

Confirm the enantiomeric purity of the synthesized chiral derivatives.

Determine the absolute configuration of the stereogenic centers.

Study the conformational preferences of the chiral molecules in solution.

The synthesis and chiroptical properties of various chiral materials, including those with binaphthyl derivatives and chiral nematic mesoporous structures, have been reported, demonstrating the utility of these techniques in stereochemical analysis. digitellinc.comnih.govwaldecklab.comrsc.org

Computational and Theoretical Approaches to 4 Nitrophenyl Aminoethylurea Chemistry

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. academicjournals.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

DFT has become a popular method due to its favorable balance of computational cost and accuracy. It is used to investigate inherent molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), chemical hardness, and electrostatic potential, which are crucial for predicting a molecule's reactivity. materials.international For urea (B33335) derivatives, DFT calculations help in understanding the influence of different substituents on the electronic properties of the core urea structure. nih.gov Similarly, ab initio calculations, while often more computationally intensive, can provide highly accurate benchmarks for molecular properties and reaction energetics. researchgate.net For instance, studies on nitrophenols and related nitroaromatic compounds have successfully used these methods to analyze electronic transitions, reactivity, and the effects of substituent groups. uci.edutandfonline.com

Table 1: Representative Electronic Properties Calculated for a Phenyl-Urea Derivative using DFT

| Calculated Property | Representative Value | Significance |

| Dipole Moment | ~5-7 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies per atom (e.g., O: ~-0.6e, N(nitro): ~+0.5e) | Reveals the partial charges on each atom, highlighting sites prone to electrostatic interactions. |

| Total Energy | Varies with basis set | Provides a measure of the molecule's stability at its optimized geometry. |

| Polarizability | ~150-200 a.u. | Describes the deformability of the electron cloud in an electric field, related to non-covalent interactions. utwente.nl |

Note: The values in this table are illustrative, based on typical calculations for similar molecules, and would need to be specifically computed for 4-nitrophenyl aminoethylurea.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes crucial points such as intermediates and, most importantly, transition states.

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can optimize the geometry of these fleeting structures and calculate their energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that dictates the kinetics of the reaction. mdpi.com

For 4-nitrophenyl aminoethylurea, this approach can be used to study various potential reactions, such as:

Hydrolysis: Breaking of the urea C-N bond.

Cyclization: Intramolecular reactions leading to cyclic products.

Reactions with biological nucleophiles: Simulating interactions with amino acid residues in an enzyme active site.

Studies on the thermal decomposition of urea have utilized kinetic models to determine activation energies, which were found to be in the range of 80-85 kJ/mol for the initial decomposition step. mdpi.com Similar computational strategies could predict the activation energies for various transformations of 4-nitrophenyl aminoethylurea, providing a theoretical basis for its stability and chemical behavior under different conditions. chinesechemsoc.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. nih.gov

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materials.international A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In 4-nitrophenyl aminoethylurea, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely distributed over the nitrophenyl ring. The urea and aminoethyl moieties, containing lone pairs on nitrogen and oxygen atoms, will contribute significantly to the HOMO. A computational analysis of a related compound, 4-nitrophenylisocyanate, using DFT (B3LYP/6-311++G(d,p) basis set) determined a HOMO-LUMO energy gap of 4.516 eV. nanobioletters.com Similar calculations for 4-nitrophenol (B140041) have yielded energy gaps around 3.76 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Nitrophenyl-Containing Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 4-Nitrophenol | -6.9 | -3.1 | 3.8 |

| 4-Nitrophenylisocyanate | -8.4 | -3.9 | 4.5 |

| 4-Nitrophenyl aminoethylurea (Hypothetical) | -7.5 | -3.0 | 4.5 |

Note: Values are representative and depend on the level of theory and basis set used. The value for 4-Nitrophenyl aminoethylurea is a hypothetical estimate for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Characterization

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.govacs.org

For a flexible molecule like 4-nitrophenyl aminoethylurea, MD simulations are invaluable for:

Conformational Analysis: The molecule can adopt various spatial arrangements (conformations) due to rotation around its single bonds. MD simulations can explore the potential energy landscape to identify the most stable and frequently occurring conformations. Studies on N,N'-disubstituted ureas show a clear preference for trans over cis conformations around the C-N bonds. researchgate.net

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (4-nitrophenyl aminoethylurea) and surrounding molecules, such as water or organic solvents. This allows for the detailed characterization of hydrogen bonds, van der Waals forces, and electrostatic interactions. njit.edu The urea moiety is a strong hydrogen bond donor (N-H groups) and acceptor (C=O group), and these interactions are critical to its behavior in solution and its ability to interact with biological targets. nih.gov

MD simulations can reveal how 4-nitrophenyl aminoethylurea interacts with its environment, for example, by showing how water molecules arrange themselves around its polar and non-polar regions or how it might bind within the active site of an enzyme. acs.org

Development of Quantitative Structure-Reactivity Relationships (QSRR) for 4-Nitrophenyl Aminoethylurea Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org These models are powerful tools in chemical research and drug discovery for predicting the properties of new, unsynthesized molecules. nih.gov

The development of a QSRR model for analogs of 4-nitrophenyl aminoethylurea would involve several steps:

Define a Training Set: Synthesize or computationally design a diverse set of analogs by modifying specific parts of the molecule (e.g., changing substituents on the phenyl ring, altering the length of the ethyl chain).

Calculate Molecular Descriptors: For each analog, calculate a range of numerical descriptors that quantify its structural, electronic, and physicochemical properties. nih.gov

Measure Reactivity: Experimentally measure a relevant reactivity parameter for each analog. This could be a reaction rate constant, an equilibrium constant, or a chromatographic retention factor, which often correlates with intermolecular interactions.

Build and Validate the Model: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build an equation that links the calculated descriptors to the measured reactivity. nih.govnih.gov The model's predictive power is then validated using an external test set of compounds.

Such a model could predict, for instance, how adding an electron-donating group to the phenyl ring would affect the rate of hydrolysis of the urea moiety. This predictive capability can guide the design of new molecules with desired reactivity profiles, accelerating research and development. mdpi.comresearchgate.net

Table 3: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Dipole Moment | Molecular polarity. | |

| Topological | Molecular Connectivity Index | Size, shape, and degree of branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity. |

| Molar Refractivity | Molecular volume and polarizability. | |

| Steric | Sterimol Parameters | Size and shape of substituents. |

Supramolecular Chemistry and Intermolecular Interactions of 4 Nitrophenyl Aminoethylurea

Investigation of Non-Covalent Interactions, Including Hydrogen Bonding and Pi-Pi Stacking

The supramolecular architecture of nitrophenyl urea (B33335) derivatives is significantly influenced by a variety of non-covalent interactions. The urea moiety itself is a powerful motif for establishing predictable hydrogen bonding patterns, while the nitrophenyl group contributes to other key interactions such as π-π stacking and nitro-π interactions. researchgate.netnih.gov

Hydrogen bonding is a dominant force in the crystal structures of N-aryl-N′-4-nitrophenyl ureas. researchgate.net A primary and well-recognized motif is the "urea tape" or α-network, which is formed through classic N-H···O=C hydrogen bonds where urea molecules connect head-to-tail. researchgate.net However, the presence of the electron-withdrawing nitro group introduces competition. In many crystal structures of electron-withdrawing aryl ureas, the typical urea tape structure is disrupted. Instead, the N-H donors form hydrogen bonds with the oxygen atoms of the nitro groups or with solvent molecules, creating what is known as a "urea···nitro" or "urea···solvent" synthon. researchgate.net In these alternative arrangements, the urea carbonyl group is surprisingly less likely to accept strong hydrogen bonds. researchgate.net

The aromatic 4-nitrophenyl group facilitates π-effects, which are critical in organizing the molecules in the solid state. aalto.fimdpi.com These include π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.netmdpi.com Furthermore, interactions involving the nitro group, such as nitro-π interactions, contribute to the stability of the molecular assemblies. nih.gov The interplay between these varied non-covalent forces dictates the final supramolecular structure.

| Interaction Type | Description | Participating Groups |

|---|---|---|

| Strong Hydrogen Bonding | Forms primary structural motifs like the "urea tape" (α-network) or competes to form "urea-nitro" synthons. | Urea (N-H, C=O), Nitro (NO2) |

| Weak Hydrogen Bonding | Contributes to the overall stability of the crystal packing. | Aromatic (C-H), Urea (C=O) |

| π-π Stacking | Stacking of aromatic rings, influencing the packing of molecules. | 4-Nitrophenyl ring |

| Nitro-π Interactions | Interaction between the electron-rich π system of an aromatic ring and the electrophilic nitro group. | Nitro (NO2), 4-Nitrophenyl ring |

Host-Guest Complexation and Molecular Recognition Phenomena

Molecular recognition is fundamental to host-guest chemistry, where a host molecule selectively binds a guest molecule through non-covalent interactions. While specific studies detailing the complexation of 4-Nitrophenyl aminoethylurea as a guest with synthetic macrocyclic hosts are not extensively documented in the reviewed literature, the functional groups within its structure provide a clear potential for such interactions.

The principles of molecular recognition in diaryl ureas have been explored, particularly in the context of their binding to target proteins. mdpi.com These studies reveal that nonbonded π interactions, especially CH-π and π–π stacking, work in synergy with hydrogen bonding to achieve high binding affinity and specificity. mdpi.com The aromatic groups on diaryl ureas are pivotal as they expand the interaction footprint within hydrophobic pockets of host molecules, allowing for diverse and energetically favorable binding modes. mdpi.com

Based on these principles, 4-Nitrophenyl aminoethylurea possesses the necessary features for molecular recognition:

Hydrogen Bonding Sites: The urea and secondary amine N-H groups can act as hydrogen bond donors, while the carbonyl and nitro oxygen atoms can act as acceptors. This allows for directional binding to a host that has complementary functional groups.

π-Surface: The 4-nitrophenyl ring provides a surface for π-π stacking and CH-π interactions with aromatic hosts.

Hydrophobic Interactions: The ethyl chain and the aromatic ring can engage in hydrophobic interactions, which are significant for binding within the cavities of host molecules in aqueous environments.

The combination of these features suggests that 4-Nitrophenyl aminoethylurea could be recognized by various host molecules, such as cyclodextrins, calixarenes, or pillararenes, which possess hydrophobic cavities and functionalities capable of hydrogen bonding. aalto.fi

Crystal Engineering and Rational Design of Solid-State Assemblies Incorporating 4-Nitrophenyl Aminoethylurea Moieties

Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. researchgate.net For N-aryl-N′-4-nitrophenyl ureas, the predictability of hydrogen bonding has been a key tool for the rational design of supramolecular architectures. researchgate.net

A central theme in the crystal engineering of these compounds is the competition between different hydrogen bond synthons. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. The most common is the robust α-network or "urea tape" synthon, formed by N-H···O=C bonds. researchgate.net However, the presence of other functional groups, particularly the nitro group, allows for the design of structures based on alternative synthons.

Research on a family of N-X-phenyl-N′-p-nitrophenyl ureas (where X is a substituent) has classified the resulting crystal structures into two main families based on their hydrogen bond patterns researchgate.net:

Urea Tape Structures: These are characterized by the classic α-network assembled via N−H···O hydrogen bonds. In this motif, the phenyl rings are typically twisted out of the plane of the urea group. researchgate.net

Non-Urea Tape Structures: In this category, the N–H donors form hydrogen bonds with the nitro group (urea···nitro synthon) or with solvent molecules. A key conformational feature is that the phenyl groups tend to be coplanar with the urea moiety. researchgate.net

The rational design of these solid-state assemblies involves a strategy that leverages both strong, hard interactions (like N-H···O) and weaker, soft interactions. researchgate.net Even though the N-H···O tape structure is favored based on synthon energy, the urea···nitro synthon is the dominant pattern in many crystal structures of ureas with electron-withdrawing aryl groups. researchgate.net This understanding allows for the deliberate selection of substituents to favor one packing motif over another, thereby engineering the crystal structure and its resulting properties.

| Feature | Urea Tape Motif (α-Network) | Non-Urea Tape Motif (Urea···Nitro) |

|---|---|---|

| Primary H-Bond | N-H···O=C | N-H···O-N-O |

| Molecular Conformation | Phenyl rings are twisted relative to the urea plane. | Phenyl rings are coplanar with the urea plane. |

| Prevalence | Common in many urea derivatives. | Dominant in ureas with electron-withdrawing groups. |

Exploration of Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The urea functional group is a well-established driver of self-assembly due to its directional and strong hydrogen bonding capabilities. nih.govaalto.fi This propensity allows urea-containing molecules, including nitrophenyl derivatives, to form a variety of hierarchical supramolecular structures.

Low-molecular-weight gelators (LMWGs) based on urea moieties are a prime example of such self-assembly. nih.gov In suitable solvents, these molecules can self-assemble into one-dimensional fibrous networks, which then entangle to form a three-dimensional matrix that immobilizes the solvent, resulting in a supramolecular gel. nih.gov While mono-urea derivatives can act as gelators, frameworks with multiple urea groups often show enhanced gelation properties. nih.gov The self-assembly process is typically triggered by a change in conditions such as temperature or solvent composition.

The self-assembly of urea derivatives is also crucial in the formation of other materials, such as supramolecular adhesives and polymers. researchgate.netaalto.fi The directional hydrogen bonds of the urea groups can lead to the formation of long, polymer-like chains or cross-linked networks that impart cohesive strength. aalto.fi

In the context of 4-Nitrophenyl aminoethylurea, the combination of the urea group's hydrogen bonding ability with the π-stacking potential of the nitrophenyl ring can lead to the formation of complex, hierarchical structures. The process can be envisioned as follows:

Primary Assembly: Molecules assemble via strong N-H···O or N-H···O2N hydrogen bonds to form tapes or chains.

Secondary Organization: These primary assemblies then organize into higher-order structures, such as fibers or sheets, guided by weaker interactions like π-π stacking and van der Waals forces.

Hierarchical Structure: At a larger scale, these organized structures can form macroscopic materials like gels or ordered crystalline domains. nih.govnih.gov

This ability to form hierarchical structures is a key feature of the supramolecular chemistry of functionalized ureas.

Analytical Methodologies for Research Oriented Quantification and Characterization of 4 Nitrophenyl Aminoethylurea

Development and Validation of Advanced Chromatographic Methods (HPLC, LC-MS/MS) for Purity Assessment and Reaction Monitoring in Research Settings

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of aromatic and polar compounds like 4-Nitrophenyl aminoethylurea. nih.govmtc-usa.com The presence of the 4-nitrophenyl chromophore allows for sensitive detection at specific UV wavelengths. nih.gov For purity assessment, reversed-phase HPLC (RP-HPLC) is typically employed, separating the target compound from starting materials, intermediates, and byproducts. wu.ac.th Method development would focus on optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions), column chemistry (e.g., C8 or C18), and detector wavelength to achieve optimal resolution and sensitivity. pom.go.id

Validation of the analytical method is critical to ensure its suitability for its intended purpose, providing reliable and accurate data. researchgate.net Key validation parameters, according to International Conference on Harmonization (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

For reaction monitoring, HPLC offers the ability to track the consumption of reactants and the formation of 4-Nitrophenyl aminoethylurea over time. researchgate.net This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a significant enhancement in selectivity and sensitivity, which is particularly useful for complex sample matrices or for confirming the identity of impurities. nih.gov The technique combines the separation power of LC with the mass-analyzing capability of MS, allowing for unequivocal identification based on the parent molecule's mass-to-charge ratio and its specific fragmentation patterns. eurofins.com This is invaluable for structural confirmation of the synthesized 4-Nitrophenyl aminoethylurea and for characterizing unknown byproducts.

Below is a table outlining typical starting parameters for the development of an HPLC method for 4-Nitrophenyl aminoethylurea analysis.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar and non-polar compounds. pom.go.id |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (or buffer, e.g., 0.1% Formic Acid) | Balances retention of the polar urea (B33335) group and the non-polar nitrophenyl group. Gradient elution is useful for separating impurities with a wide range of polarities. mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. pom.go.id |

| Detection (HPLC-UV) | UV-Vis Detector at ~290-320 nm | The 4-nitrophenyl group exhibits strong absorbance in this region, allowing for sensitive detection. nih.gov |

| Detection (LC-MS/MS) | Electrospray Ionization (ESI) in positive or negative mode | ESI is a soft ionization technique suitable for polar molecules. Both modes should be tested for optimal signal intensity. mdpi.com |

| Column Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. wu.ac.th |

Exploration of Advanced Electrophoretic Techniques for Separation and Analysis in Chemical Research

Capillary Electrophoresis (CE) offers a high-efficiency alternative or complementary technique to HPLC for the analysis of charged or polar compounds. Capillary Zone Electrophoresis (CZE), the most fundamental mode of CE, separates analytes based on their charge-to-size ratio. nih.govbohrium.com Given that the amino groups in 4-Nitrophenyl aminoethylurea can be protonated under acidic buffer conditions, CZE would be a viable method for its separation and purity determination. researchgate.net Key parameters for optimization in CZE include buffer pH, buffer concentration, applied voltage, and capillary temperature. bohrium.com

For neutral or less polar impurities that might be present in a sample of 4-Nitrophenyl aminoethylurea, Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC introduces a surfactant (like sodium dodecyl sulfate) into the buffer above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer. This extends the applicability of CE to a broader range of analytes that may be present alongside the primary compound.

Dynamic frontal analysis combined with capillary electrophoresis (CE/DFA) can be used for studying enzymatic reactions where a substrate, such as a phosphorylated analogue of 4-Nitrophenyl aminoethylurea, is hydrolyzed. nih.gov This method allows for the determination of kinetic constants by monitoring the formation of a product like 4-nitrophenolate. nih.gov

Application of Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Non-Biological Chemical Systems

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds containing chromophores. ugm.ac.id The 4-nitrophenyl group in 4-Nitrophenyl aminoethylurea is a strong chromophore, making this technique highly suitable for determining its concentration in solution. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. repligen.com For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scribd.com

Electrochemical Methods

Electrochemical methods offer high sensitivity for the detection of electroactive species. The nitro group (-NO2) in 4-Nitrophenyl aminoethylurea is readily reducible, making the compound a prime candidate for analysis by voltammetric techniques. nih.govresearchgate.net Voltammetry measures the current that flows through an electrochemical cell as a function of an applied potential. wikipedia.orglibretexts.org Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. rsc.org These methods involve the electrochemical reduction of the nitro group to a hydroxylamine (B1172632) or an amine group at a working electrode (e.g., glassy carbon electrode). scispace.comresearchgate.net The peak current measured in techniques like DPV or SWV is proportional to the concentration of the analyte, allowing for sensitive quantification, often down to micromolar or lower levels. rsc.org

The table below summarizes key parameters for these non-chromatographic analytical methods.

| Method | Parameter | Typical Condition/Value | Rationale/Comment |

|---|---|---|---|

| UV-Vis Spectrophotometry | Solvent | Methanol, Ethanol, or Acetonitrile | Should dissolve the analyte and be transparent in the wavelength range of interest. |

| Analytical Wavelength (λmax) | Determined by scanning a standard solution (typically ~300-400 nm for nitroaromatics) | Measurement at λmax provides the highest sensitivity and adherence to Beer's Law. repligen.com | |

| Calibration Range | Typically in the µg/mL or low mM range | Linear range where absorbance is proportional to concentration. lidsen.com | |

| Voltammetry (e.g., DPV) | Working Electrode | Glassy Carbon Electrode (GCE), Boron-Doped Diamond | Provides a wide potential window and stable response for the reduction of nitro groups. researchgate.net |

| Supporting Electrolyte | Buffered solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) | Maintains constant pH and ionic strength. The reduction potential is often pH-dependent. researchgate.net | |

| Potential Range | Scanned towards negative potentials (e.g., 0 V to -1.2 V vs. Ag/AgCl) | Covers the potential range where the nitro group reduction occurs. rsc.org |

Methodological Considerations for Trace Analysis in Environmental or Complex Synthetic Matrices for Research Purposes

Analyzing trace levels of 4-Nitrophenyl aminoethylurea in complex matrices, such as environmental samples (water, soil) or crude synthetic reaction mixtures, presents significant challenges. cdc.gov These challenges include low analyte concentration and interference from other matrix components, which can suppress or enhance the analytical signal. researchgate.net

Effective sample preparation is paramount to isolate the analyte and remove interferences. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For a compound like 4-Nitrophenyl aminoethylurea, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) could be effective for extracting it from aqueous samples. The choice of elution solvent is critical to ensure a high recovery of the analyte.

For detection, highly sensitive and selective techniques are required. LC-MS/MS is often the method of choice for trace analysis due to its ability to filter out matrix noise and provide structural confirmation at very low levels. nih.gov Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing the likelihood of false positives. eurofins.com

Method validation for trace analysis must also consider matrix effects. This is often evaluated by comparing the response of the analyte in a pure solvent to its response in a matrix extract. Isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample before extraction, is the gold standard for correcting for matrix effects and procedural losses. eurofins.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-nitrophenyl aminoethylurea, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 4-nitrophenyl isocyanate with aminoethylurea derivatives under anhydrous conditions. Reaction optimization includes adjusting solvent polarity (e.g., using acetonitrile or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of isocyanate to amine). Purity is monitored via TLC or HPLC .

- Characterization : Post-synthesis, confirm structural integrity using -NMR (peaks at δ 8.2–8.4 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm) .

Q. Which analytical techniques are most reliable for quantifying 4-nitrophenyl aminoethylurea in complex matrices?

- HPLC-MS/MS : Reverse-phase C18 columns with a gradient elution (methanol/water + 0.1% formic acid) achieve separation. Detection via MRM transitions (e.g., m/z 270 → 152 for quantification) ensures sensitivity in biological or environmental samples .

- UV-Vis Spectroscopy : The nitro group’s absorbance at ~400 nm (ε ≈ 10,000 Mcm) allows rapid quantification in enzymatic assays .

Q. How is 4-nitrophenyl aminoethylurea employed in enzyme activity assays?

- Substrate Design : Its nitro group acts as a chromogenic leaving group in hydrolytic enzyme assays (e.g., esterases, amidases). Enzymatic cleavage releases 4-nitrophenolate, measurable at 405 nm .

- Protocol : Pre-incubate enzyme with substrate (0.1–1 mM) in pH 7.4 buffer. Monitor kinetics spectrophotometrically; calculate activity using ε = 18,500 Mcm .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving 4-nitrophenyl aminoethylurea’s stability?

- Data Triangulation : Combine HPLC (purity analysis), NMR (structural integrity), and kinetic studies (decomposition rates). For example, discrepancies in half-life (e.g., pH-dependent hydrolysis) require testing under controlled conditions (pH 2–9, 25–37°C) .

- Collaborative Analysis : Involve interdisciplinary teams to interpret spectral anomalies (e.g., unexpected byproducts) using LC-QTOF-MS for high-resolution mass identification .

Q. What mechanistic insights explain the decomposition pathways of 4-nitrophenyl aminoethylurea under oxidative stress?

- Pathway Analysis : Electron-withdrawing nitro groups accelerate hydrolysis via nucleophilic attack on the urea carbonyl. Under oxidative conditions (e.g., HO), nitro reduction to amine intermediates may occur, altering reactivity .

- Advanced Techniques : Use -labeling and - HMBC NMR to track bond cleavage. Computational modeling (DFT) predicts transition states and activation energies .

Q. How can researchers design experiments to study interactions between 4-nitrophenyl aminoethylurea and biological macromolecules?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., serum albumin) to measure binding affinity ().

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .

Q. What strategies mitigate interference from 4-nitrophenyl derivatives in multi-analyte biomarker studies?

- Chromatographic Separation : Optimize SPE protocols (C18 cartridges, methanol elution) to isolate 4-nitrophenyl aminoethylurea from similar metabolites (e.g., 4-nitrophenol glucuronide) .

- Internal Standards : Use deuterated analogs (e.g., 4-nitrophenyl aminoethylurea-d) for isotope dilution MS to correct matrix effects .

Methodological Notes

- Crystallography : For structural confirmation, grow single crystals via vapor diffusion (ethanol/water). X-ray diffraction (λ = 0.71073 Å) resolves bond angles and packing motifs (e.g., triclinic P1 space group) .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.